2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide
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Overview
Description
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide is an organic compound with the molecular formula C14H14N2O2S It is characterized by the presence of a furan ring, a thioxoacetamide group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide typically involves the reaction of 2-furylmethylamine with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thioxoacetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide
- **2-[(2-furylmethyl)amino]-N-(4-chlorophenyl)-2-thioxoacetamide
- **2-[(2-furylmethyl)amino]-N-(4-nitrophenyl)-2-thioxoacetamide
Uniqueness
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the thioxoacetamide group allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-13(17)14(19)15-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,15,19)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSFLZIQUECEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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